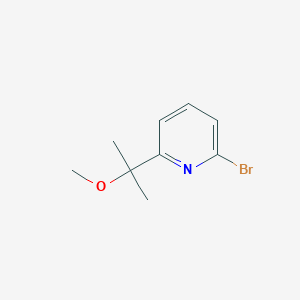
4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Molecular Structure Analysis
The molecular structure of “4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” would consist of a pyrrole ring substituted at the 4-position with a 2,3-dichlorobenzoyl group. The 2,3-dichlorobenzoyl group would consist of a benzene ring substituted at the 2 and 3 positions with chlorine atoms and at the 1 position with a carbonyl group .Chemical Reactions Analysis
As a pyrrole derivative, “4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” would be expected to undergo reactions typical of pyrroles. These could include electrophilic substitution reactions at the 2-position of the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” would be expected to be similar to those of other pyrrole derivatives. For example, it would likely be a solid at room temperature .Applications De Recherche Scientifique
Synthesis of Novel Heterocycles
Research into the synthesis of novel pyrazine-substituted 1H-pyrrole-2-carboxamides, including variants similar to 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide, revealed a lack of established methods in scientific literature. The study reported the synthesis of these compounds and their bicyclic analogues using standard procedures like SNAr, borylation, and C–C cross couplings. The process ranged from 4–12 steps per final compound, indicating the complexity and the innovative approach used in the synthesis of these novel compounds (Howells et al., 2022).
Theoretical and Experimental Studies on Functionalization
A comprehensive study combined theoretical and experimental approaches to explore the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine. This work is crucial for understanding the chemical behavior and potential applications of similar compounds, including 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide. The findings provide valuable insights into the reaction mechanisms and the structure of the synthesized compounds, paving the way for future applications in various fields (Yıldırım et al., 2005).
Novel Synthesis Methods
The development of a novel and efficient synthesis method for 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides was reported. This synthesis involved a simple three-component reaction and showcased advantages like short reaction times and good yields. The method's efficiency and the use of inexpensive, readily available starting materials make it an important contribution to the field, potentially applicable to the synthesis of compounds like 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide (Mohammadi et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-8-3-1-2-7(10(8)14)11(17)6-4-9(12(15)18)16-5-6/h1-5,16H,(H2,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDZXABCBJBFJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)
![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)
![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2380689.png)
![1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2380691.png)



![N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2380696.png)
![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2380697.png)

